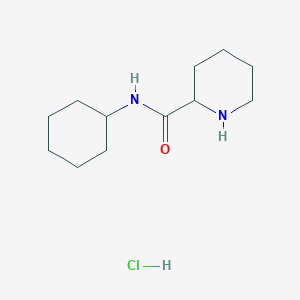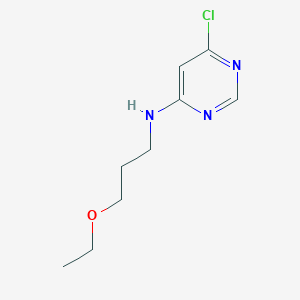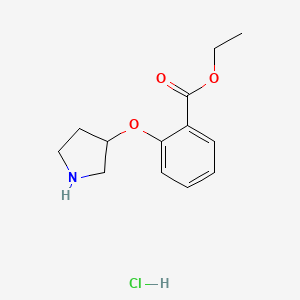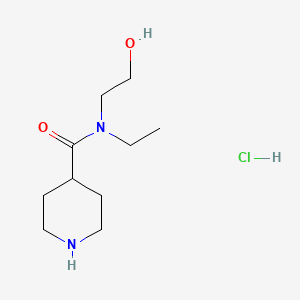
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride, also known as NEHP, is an organic compound used in a variety of scientific and industrial applications. It is an amide derivative of piperidine, and is commonly used as a reagent in the synthesis of pharmaceuticals and other compounds. NEHP is an important intermediate in the synthesis of a number of biologically active compounds, including anticonvulsants, antiemetics, and anti-inflammatory agents.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Application: Synthesized derivatives of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride have demonstrated potent anti-acetylcholinesterase (anti-AChE) activity, making them potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
- Further Development: Some derivatives, particularly those with bulky moieties and substituted benzamide, showed significantly increased anti-AChE activity and were developed as antidementia agents (Sugimoto et al., 1992).
Cytotoxic and Anticancer Agents
- Potential: Certain derivatives, particularly those with beta-arylvinyl and beta-arylvinylketo groups, have displayed significant cytotoxicity toward various cancer cells, suggesting a potential role in cancer treatment (Dimmock et al., 1998).
5-HT1A Receptor Antagonism
- Neurological Research: Some piperidinecarboxamide derivatives, such as WAY-100635, have been studied for their antagonistic effects on the 5-HT1A serotonin receptors, relevant in neurological research (Craven et al., 1994).
Antimicrobial Agents
- Novel derivatives of this compound have been synthesized and shown to possess antimicrobial properties, indicating their potential use in treating infections (Patel et al., 2011).
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-12(7-8-13)10(14)9-3-5-11-6-4-9;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCSGKPCVBDKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

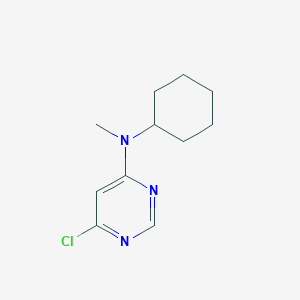

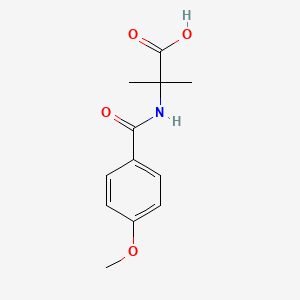
![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)


